molecular formula C11H10O4 B1296672 Methyl 2,4-dioxo-4-phenylbutanoate CAS No. 20577-73-5

Methyl 2,4-dioxo-4-phenylbutanoate

Cat. No.: B1296672
CAS No.: 20577-73-5
M. Wt: 206.19 g/mol
InChI Key: AQYAHPDSJAFBOS-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-4-phenylbutanoate is an organic compound with the molecular formula C11H10O4. It is a methyl ester derivative of 2,4-dioxo-4-phenylbutanoic acid. This compound is known for its unique chemical structure, which includes both ketone and ester functional groups, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 2,4-dioxo-4-phenylbutanoate has several applications in scientific research:

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dioxo-4-phenylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of acetophenone with dimethyl malonate in the presence of a base catalyst. The reaction mixture is heated and stirred, followed by cooling and neutralization with an acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dioxo-4-phenylbutanoic acid.

    Reduction: Formation of 2,4-dihydroxy-4-phenylbutanoate.

    Substitution: Formation of various substituted esters and amides.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxopentanoate: Similar structure but with a different alkyl chain length.

    Methyl 2,4-dioxo-4-methylbutanoate: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

Methyl 2,4-dioxo-4-phenylbutanoate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 2,4-dioxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAHPDSJAFBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308731
Record name methyl 2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20577-73-5
Record name 20577-73-5
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Record name methyl 2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dioxo-4-phenylbutanoate
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Synthesis routes and methods

Procedure details

Methyl 4-phenyl-2,4-dioxobutanoate (10 g) obtained by acetophenone and dimethyl oxalate as starting materials and methylhydrazine were reacted in ethanol (60 ml) at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (mobile phase:dichloromethane) to give methyl 1-methyl-3-phenylpyrazole-5-carboxylate (3.0 g) and methyl 1-methyl-5-phenylpyrazole-3-carboxylate (3.6 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when methyl 2,4-dioxo-4-phenylbutanoate reacts with aromatic aldehydes and propane-1,2-diamine?

A1: The reaction of this compound with aromatic aldehydes and propane-1,2-diamine leads to the formation of 2,5-dihydro-1H-pyrrol-2-one derivatives. Interestingly, the number of reactive carbonyl groups (2 or 4) on the final product is determined by the initial molar ratio of the reactants. [, ]

Q2: What are the structural characteristics of the products formed in this reaction?

A2: The products are 2,5-dihydro-1H-pyrrol-2-one derivatives. The specific structure and number of reactive carbonyl groups (two or four) on these derivatives depend on the initial molar ratio of this compound, the aromatic aldehyde, and propane-1,2-diamine used in the reaction. [] Further spectroscopic analysis would be needed to fully characterize the final products.

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